1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone is an organic compound with the molecular formula C15H14O3S It is characterized by a biphenyl structure substituted with a methylsulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then functionalized to introduce the methylsulfonyl group.
Sulfonylation: The biphenyl compound undergoes sulfonylation using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine or triethylamine.
Acylation: The sulfonylated biphenyl is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-[4’-(Methylsulfonyl)phenyl] ethanone: Similar structure but lacks the biphenyl moiety.
4’-Methylsulfonylacetophenone: Another related compound with a simpler structure.
Uniqueness: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone is unique due to its biphenyl core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H14O3S |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-[4-(4-methylsulfonylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(10-8-14)19(2,17)18/h3-10H,1-2H3 |
InChI Key |
UHFIVZSQKZXHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.